iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate
Brand Name: Vulcanchem
CAS No.: 68510-43-0
VCID: VC18476807
InChI: InChI=1S/2C18H12N6.Fe.H2O4S/c2*1-4-10-19-13(7-1)16-22-17(14-8-2-5-11-20-14)24-18(23-16)15-9-3-6-12-21-15;;1-5(2,3)4/h2*1-12H;;(H2,1,2,3,4)/q;;+2;/p-2
SMILES:
Molecular Formula: C36H24FeN12O4S
Molecular Weight: 776.6 g/mol

iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate

CAS No.: 68510-43-0

Cat. No.: VC18476807

Molecular Formula: C36H24FeN12O4S

Molecular Weight: 776.6 g/mol

* For research use only. Not for human or veterinary use.

iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate - 68510-43-0

Specification

CAS No. 68510-43-0
Molecular Formula C36H24FeN12O4S
Molecular Weight 776.6 g/mol
IUPAC Name iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate
Standard InChI InChI=1S/2C18H12N6.Fe.H2O4S/c2*1-4-10-19-13(7-1)16-22-17(14-8-2-5-11-20-14)24-18(23-16)15-9-3-6-12-21-15;;1-5(2,3)4/h2*1-12H;;(H2,1,2,3,4)/q;;+2;/p-2
Standard InChI Key MHBZPZCLMXLZSG-UHFFFAOYSA-L
Canonical SMILES C1=CC=NC(=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4.C1=CC=NC(=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4.[O-]S(=O)(=O)[O-].[Fe+2]

Introduction

Chemical Identity and Structural Properties

Molecular Composition

The complex is defined by the formula C₃₆H₂₄FeN₁₂O₄S, with a molecular weight of 776.6 g/mol. Its IUPAC name, iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate, reflects the coordination of Fe²⁺ with three pyridyl-triazine ligands and a sulfate anion. Key identifiers include:

PropertyValue
CAS No.68510-43-0
PubChem CID110383
Standard InChIInChI=1S/2C18H12N6.Fe...
Canonical SMILESC1=CC=NC(=C1)C2=NC(=NC(=N2)...

The crystal structure involves Fe²⁺ in an octahedral geometry, bonded to six nitrogen atoms from two TPTZ ligands, with sulfate balancing the charge .

Spectral Characteristics

  • UV-Vis Absorption: λₘₐₓ = 593 nm (ε = 22,500 L·mol⁻¹·cm⁻¹ in aqueous solution) .

  • Extraction Efficiency: Partition coefficient of 450 in nitrobenzene with perchlorate, enabling preconcentration .

Synthesis and Purification

Ligand Synthesis

TPTZ (C₁₈H₁₂N₆) is synthesized via cyclotrimerization of 2-pyridineacetonitrile under basic conditions, followed by purification via recrystallization from aqueous ethanol .

Complex Formation

  • Reduction of Fe³⁺: Fe³⁺ is reduced to Fe²⁺ using hydroxylammonium chloride in acetate buffer (pH 4.8) .

  • Coordination: Fe²⁺ reacts with TPTZ in a 1:2 molar ratio, forming the violet [Fe(TPTZ)₂]²⁺ complex .

  • Counterion Exchange: Sulfate replaces initial anions (e.g., iodide) via ion-exchange chromatography, yielding the final sulfate salt .

Yield: ~85% after purification .

Mechanistic Insights

Redox Chemistry

In analytical procedures:

Fe3++NH2OHFe2++NO+H2O\text{Fe}^{3+} + \text{NH}_2\text{OH} \rightarrow \text{Fe}^{2+} + \text{NO} + \text{H}_2\text{O} Fe2++2TPTZ[Fe(TPTZ)2]2+\text{Fe}^{2+} + 2\,\text{TPTZ} \rightarrow [\text{Fe(TPTZ)}_2]^{2+}

The complex’s stability constant (log β = 18.2) ensures minimal dissociation under acidic conditions .

Interference Studies

InterferentTolerance Limit (mg/L)Effect
Cu²⁺5Competitive complexation (λₘₐₓ = 470 nm)
Co²⁺2Yellow precipitate formation
Ni²⁺10Weak absorbance at 593 nm
EDTA0.1Chelates Fe²⁺, preventing reaction

Masking agents like citrate or fluoride mitigate interference from Al³⁺ and PO₄³⁻ .

Analytical Applications

Environmental Analysis

  • Water Testing: Detects Fe²⁺ at 0.02–5.0 ppm (LOD = 0.005 ppm) after dithionite reduction of colloidal Fe³⁺ .

  • Soil Extracts: Acid digestion (HCl/HNO₃) followed by TPTZ complexation quantifies total iron in siliceous materials .

Clinical Diagnostics

  • Serum Iron: Deproteinization with trichloroacetic acid precedes analysis, achieving recovery rates of 98–102% .

  • Urine Samples: Ascorbic acid reduces Fe³⁺, enabling urinary iron detection at 0.1–2.0 µg/mL .

Industrial Use

  • Wine Quality Control: Measures iron contamination (0.1–10 ppm) to prevent oxidation and spoilage .

Comparative Performance

ParameterTPTZ MethodFRAP AssayBathophenanthroline
λₘₐₓ (nm)593593535
pH Range3.5–5.51.8–3.64.0–6.0
Linear Range (ppm)0.02–5.00.1–2.50.05–3.0
InterferenceModerate (Cu²⁺)High (antioxidants)Low (EDTA)

The TPTZ method’s insensitivity to dissolved oxygen and light (vs. FRAP) enhances field applicability .

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